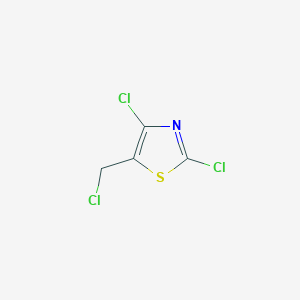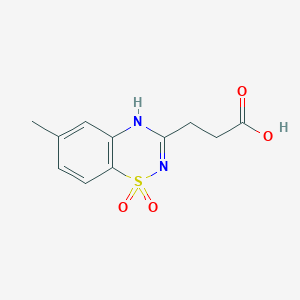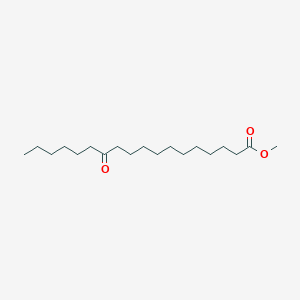
12-氧代十八烷酸甲酯
概述
描述
Its molecular formula is CH3(CH2)5CO(CH2)10CO2CH3, and it has a molecular weight of 312.49 g/mol . This compound is characterized by the presence of a keto group at the 12th carbon position of the octadecanoate chain, making it a valuable intermediate in various chemical reactions and industrial applications.
科学研究应用
Methyl 12-oxooctadecanoate finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid oxidation.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
作用机制
Target of Action
Methyl 12-oxooctadecanoate is a long-chain keto fatty acid
Mode of Action
It is known to react with hydrazoic acid
Result of Action
Methyl 12-oxooctadecanoate has been reported to have anti-hyperlipidemic and anti-ulcer activities . This suggests that the compound may have effects at the molecular and cellular levels that contribute to these activities.
生化分析
Biochemical Properties
It is known to be a fatty acid, which suggests that it may interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism
Cellular Effects
As a fatty acid, it may influence cell function by integrating into cell membranes, affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely to be involved in lipid metabolism, given its structure as a fatty acid
准备方法
Synthetic Routes and Reaction Conditions
Methyl 12-oxooctadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 12-hydroxystearate. This reaction typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired keto group at the 12th position .
Industrial Production Methods
In industrial settings, the production of methyl 12-oxooctadecanoate often involves the catalytic oxidation of methyl 12-hydroxystearate. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to achieve efficient conversion .
化学反应分析
Types of Reactions
Methyl 12-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: 12-oxooctadecanoic acid.
Reduction: Methyl 12-hydroxyoctadecanoate.
Substitution: Various esters and amides.
相似化合物的比较
Methyl 12-oxooctadecanoate can be compared with other similar compounds, such as:
Methyl 12-hydroxystearate: Contains a hydroxyl group instead of a keto group at the 12th position.
Methyl stearate: Lacks the keto group, making it less reactive in certain chemical reactions.
Methyl 12-oxostearate: Another name for methyl 12-oxooctadecanoate, highlighting its keto functionality.
The uniqueness of methyl 12-oxooctadecanoate lies in its keto group, which imparts distinct chemical properties and reactivity, making it a valuable compound in various applications .
属性
IUPAC Name |
methyl 12-oxooctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPEBNRFAFNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178492 | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-27-0 | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the reactivity of Methyl 12-oxooctadecanoate with hydrazoic acid?
A1: Research indicates that Methyl 12-oxooctadecanoate reacts with hydrazoic acid (HN3) to yield an isomeric mixture of amide derivatives rather than the intended acyclic tetrazoles []. This reaction, even when conducted for extended periods (four days) or in the presence of sodium azide and catalytic amounts of H2SO4, consistently produced amide derivatives [].
Q2: Are there any alternative reaction pathways for Methyl 12-oxooctadecanoate with hydrazoic acid that have been explored?
A2: Yes, attempts to steer the reaction towards tetrazole formation by introducing large amounts of methanol were unsuccessful, still resulting in the formation of amide derivatives []. This suggests a strong tendency of Methyl 12-oxooctadecanoate to undergo amide formation under these reaction conditions.
Q3: Have any derivatives of Methyl 12-oxooctadecanoate been synthesized and characterized?
A3: Yes, researchers have successfully synthesized thiazolidinones [] and dithiolanes [] as derivatives of keto fatty acids, which includes Methyl 12-oxooctadecanoate. These derivatives have been further characterized using mass spectrometry [, ]. This highlights the potential for derivatizing Methyl 12-oxooctadecanoate to explore its chemical properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

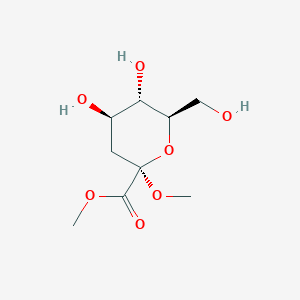
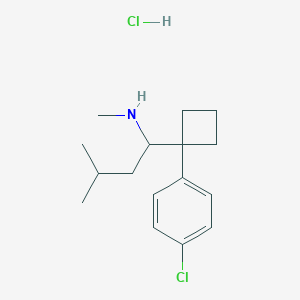
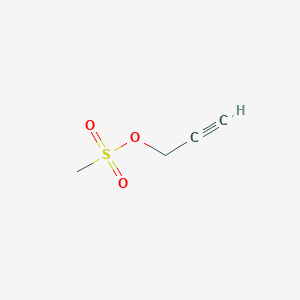
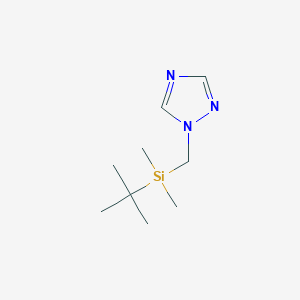

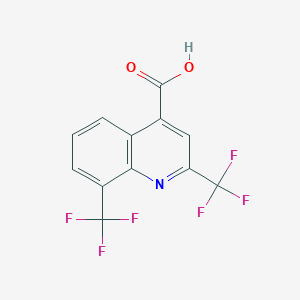
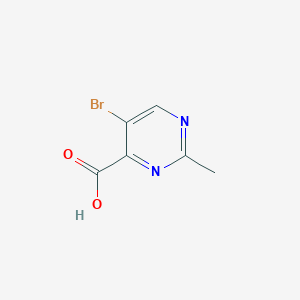
![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B18394.png)
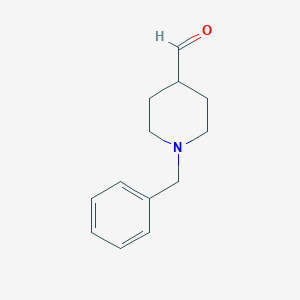

![3,4-Dimethoxy[7-13C]-benzoic Acid](/img/structure/B18406.png)
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)
